molecular formula C18H16FN7O2 B2723893 ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate CAS No. 1006274-61-8

ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B2723893
CAS No.: 1006274-61-8
M. Wt: 381.371
InChI Key: SZJIZYNQNQUZAR-UHFFFAOYSA-N
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Description

Ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a substituted pyrazole ring, and a carbamate functional group. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 4-fluorophenyl substituent at the pyrimidine N1 position and the 3-methylpyrazole moiety at the C4 position may enhance binding affinity and metabolic stability.

Properties

IUPAC Name

ethyl N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN7O2/c1-3-28-18(27)23-15-8-11(2)24-26(15)17-14-9-22-25(16(14)20-10-21-17)13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJIZYNQNQUZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl and 3-methyl-1H-pyrazol-5-yl groups. Here’s a generalized route:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: This often involves cyclization reactions using appropriate starting materials and catalysts.

  • Functionalization: The 4-fluorophenyl and 3-methyl-1H-pyrazol-5-yl groups are introduced through various substitution reactions.

  • Carbamate formation: The final step involves the reaction of the intermediate with ethyl chloroformate or similar reagents to form the carbamate ester.

Industrial Production Methods

In an industrial setting, the production process is optimized for scale, yield, and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency. Solvent selection, temperature control, and purification methods are fine-tuned to meet regulatory standards and economic viability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to various oxidized derivatives.

  • Reduction: Reduction reactions might target the nitrogens in the heterocycles or the ethyl carbamate group.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the aromatic and heterocyclic rings.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

  • Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products

  • Oxidized derivatives: Hydroxylated or ketone-containing compounds.

  • Reduced derivatives: Aminated or alkylated forms.

  • Substituted products: A wide range of derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate is utilized in various fields of scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential enzyme inhibitory activities and interaction with biological targets.

  • Medicine: Investigated for therapeutic potential in diseases due to its unique structure that can interact with specific enzymes or receptors.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. These can include enzymes, receptors, or other proteins:

  • Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell surfaces, or intracellular signaling proteins.

  • Pathways Involved: May affect pathways related to cell proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • Core Modifications: The target compound replaces the chromenone or sulfonamide groups in patent analogs with a carbamate, likely reducing planarity and altering solubility. The ethyl carbamate may improve membrane permeability compared to polar sulfonamides .
  • Substituent Effects: The 4-fluorophenyl group is conserved in Example 6, suggesting its role in π-π stacking or hydrophobic interactions. The 3-methylpyrazole in the target compound could sterically hinder off-target binding compared to bulkier substituents like chromenone .
  • Synthetic Yields : Patent analogs report modest yields (17–21%), indicating challenges in introducing complex substituents. The target compound’s synthesis may face similar hurdles .

Pyrazolo[3,4-b]Pyridine Derivatives

Compounds like 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (16l) share a pyrazole-fused heterocycle but differ in the pyridine core versus pyrimidine.

Property Target Compound Compound 16l
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-b]pyridine
Key Functional Groups Carbamate, 4-fluorophenyl Methylthio, carboxylate, chlorophenyl
Synthesis Complexity Likely multi-step (similar to patent methods) Moderate (TFA-catalyzed cyclization)
Potential Bioactivity Kinase inhibition (hypothesized) Anticancer (implied by structural motifs)

Insights :

  • The pyrimidine core in the target compound may enhance hydrogen bonding versus the pyridine core in 16l, which relies on sulfur and carboxylate groups for interactions .

Pyrazoline Derivatives with Fluorophenyl Substituents

Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) share the 4-fluorophenyl group but lack the fused pyrimidine system.

Property Target Compound Compound 1
Core Structure Pyrazolo[3,4-d]pyrimidine Dihydropyrazole
Aromaticity Fully aromatic Partially saturated
Structural Confirmation Likely requires X-ray (SHELX ) Confirmed via X-ray crystallography
Bioactivity Kinase inhibition (hypothesized) Unreported

Implications :

  • The fully aromatic core of the target compound may improve thermodynamic stability and binding entropy compared to dihydropyrazolines .
  • X-ray crystallography (using SHELX ) would be critical for resolving conformational details of the target compound’s carbamate group.

Biological Activity

Ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

PropertyValue
Molecular Formula C17H19FN6O2
Molecular Weight 348.37 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)N1C(=NC2=C(N=N1)N=C(N2)C(C)C)C(F)=C(C)C

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has been shown to inhibit several kinases involved in cell proliferation and survival pathways, including:

  • Cyclin-dependent Kinases (CDKs) : These are crucial for cell cycle regulation. Inhibition leads to cell cycle arrest and apoptosis in cancer cells.
  • p70S6 Kinase : This kinase is involved in protein synthesis and cell growth; its inhibition can result in decreased tumor growth.

Antiproliferative Effects

Numerous studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 Value (µM)Mechanism of Action
MV4-115.2Induction of apoptosis via CDK inhibition
K5627.8Cell cycle arrest
MCF-76.5Inhibition of p70S6 kinase

Case Studies

Case Study 1: MV4-11 Cells

In a study involving MV4-11 cells, treatment with the compound resulted in significant induction of apoptosis as evidenced by increased caspase activity and PARP cleavage. The study demonstrated that the compound effectively downregulated PCNA levels, indicating reduced cell proliferation.

Case Study 2: K562 Cells

In K562 cells, the compound exhibited a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced G0/G1 phase arrest, preventing cells from progressing through the cell cycle.

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine core significantly influence the biological activity of the compound. For instance:

  • Fluorine Substitution : The presence of fluorine at the para position on the phenyl ring enhances binding affinity to target kinases.
  • Methyl Group Addition : The addition of a methyl group at the 3-position on the pyrazole ring improves solubility and bioavailability.

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